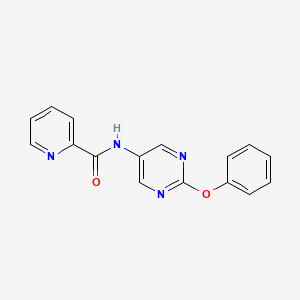

N-(2-phenoxypyrimidin-5-yl)picolinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANCKUWOUDQGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenoxypyrimidin 5 Yl Picolinamide and Analogous Pyrimidine Picolinamide Frameworks

General Synthetic Strategies for Pyrimidine-Based Scaffolds

The pyrimidine (B1678525) ring is a fundamental heterocycle in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies can be broadly categorized into multicomponent reactions that build the ring from acyclic precursors and coupling reactions that functionalize a pre-existing pyrimidine core.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs are routinely employed for pyrimidine synthesis.

A notable example is an iridium-catalyzed, regioselective synthesis of pyrimidines from amidines and up to three different alcohols. This process proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic ring. Another common approach is a three-component coupling reaction, which can be catalyzed by salts like zinc chloride (ZnCl₂), using starting materials such as functionalized enamines, triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines.

Table 1: Selected Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Typical Products |

|---|---|---|---|

| Iridium-Catalyzed Annulation | Amidines, Alcohols (up to 3) | PN5P-Ir-pincer complexes | Highly substituted, unsymmetrical pyrimidines |

| ZnCl₂-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines |

| NH₄I-Promoted Tandem Reaction | Ketones, NH₄OAc, DMF-DMA | NH₄I, Metal- and solvent-free | Broad range of substituted pyrimidines |

DMF-DMA: N,N-dimethylformamide dimethyl acetal

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto a pyrimidine ring. The Suzuki and Sonogashira reactions are particularly prominent in this context.

The Suzuki cross-coupling reaction involves the reaction of a halo-pyrimidine with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. This method is highly effective for creating aryl-substituted pyrimidines. For instance, fully substituted pyrimidines can be achieved by first converting a hydroxyl group on the pyrimidine ring to a tosylate, which then serves as the leaving group in a subsequent Suzuki coupling.

The Sonogashira coupling, on the other hand, joins a halo-pyrimidine with a terminal alkyne, also using a palladium catalyst and a copper co-catalyst. The resulting alkynylated pyrimidines can be valuable intermediates for further transformations.

Table 2: Key Coupling Reactions for Pyrimidine Functionalization

| Reaction Name | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Halo-pyrimidine, Aryl/Vinyl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |

| Sonogashira Coupling | Halo-pyrimidine, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Alkynyl) |

Specific Synthetic Routes for N-(2-phenoxypyrimidin-5-yl)picolinamide Analogs

The synthesis of the target compound, N-(2-phenoxypyrimidin-5-yl)picolinamide, requires a multi-step approach involving the preparation of a key pyrimidine intermediate, followed by the formation of the amide bond that constitutes the picolinamide (B142947) moiety.

A crucial intermediate for the target molecule is 2-phenoxy-5-aminopyrimidine . A common route to this intermediate begins with a commercially available starting material like 5-nitrouracil. A two-step synthesis has been reported for the closely related 2-chloro-5-aminopyrimidine , which can then be converted to the desired phenoxy derivative. google.com

The synthesis proceeds as follows:

Chlorination: 5-Nitrouracil is treated with phosphorus oxychloride (POCl₃) in the presence of an organic base (e.g., triethylamine) to yield 2,4-dichloro-5-nitropyrimidine. google.com

Reduction: The resulting dichloro-nitropyrimidine undergoes reduction, for example using zinc dust in a weakly acidic aqueous solution, to convert the nitro group to an amine, affording 2-chloro-5-aminopyrimidine. google.com

Phenoxylation: The 2-chloro-5-aminopyrimidine can then undergo a nucleophilic aromatic substitution (SₙAr) reaction. Treatment with phenol in the presence of a base (like potassium carbonate) displaces the chlorine atom at the 2-position to yield the key intermediate, 2-phenoxy-5-aminopyrimidine .

An alternative strategy involves starting with 2-amino-4,6-dichloropyrimidine, where one chlorine is selectively displaced by an amine and the other by a different nucleophile, showcasing the versatility of halo-pyrimidines in building complex structures. nih.gov

The final step in the synthesis of the target compound is the formation of an amide bond between the 5-amino group of the pyrimidine intermediate and picolinic acid. This transformation can be achieved through several standard amide coupling techniques.

A widely used method is the activation of picolinic acid to its acid chloride. This is typically done by reacting picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. researchgate.net The resulting picolinoyl chloride is then reacted with the 2-phenoxy-5-aminopyrimidine in the presence of a base to neutralize the HCl byproduct, yielding the final picolinamide product.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the reactive acid chloride. These methods are often milder and tolerate a wider range of functional groups.

Table 3: Common Reagents for Picolinamide Formation

| Method | Activating/Coupling Agent(s) | Key Intermediate | Advantages |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Picolinoyl chloride | High reactivity, readily available reagents |

| Mixed Anhydride Method | Ethyl chloroformate, Triethylamine | Mixed anhydride of picolinic acid | Mild conditions |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | Activated ester | High efficiency, reduces side reactions |

The modular nature of the synthesis allows for the introduction of a wide variety of substituents on both the phenoxy and pyrimidinyl rings to explore structure-activity relationships.

Phenoxy Ring Derivatization: The most straightforward method for introducing substituents onto the phenoxy ring is to use a substituted phenol in the nucleophilic aromatic substitution step (see 2.2.1). A diverse array of commercially available phenols with various electronic and steric properties can be incorporated into the final molecule. For example, the synthesis of N-methyl-4-(4-thioureidophenoxy)picolinamide derivatives begins with a correspondingly substituted 4-aminophenol. researchgate.net

Pyrimidinyl Ring Derivatization: Functionalization of the pyrimidine ring itself can be accomplished at various stages. If a di- or tri-halopyrimidine is used as a starting material, the remaining halogen atoms can be displaced by other nucleophiles (e.g., amines, alkoxides) through SₙAr reactions. nih.govnih.gov The regioselectivity of these substitutions is often dictated by the electronic effects of the existing substituents on the ring. wuxiapptec.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be performed on a halo-substituted pyrimidine-picolinamide framework to introduce aryl or heteroaryl groups, further expanding the chemical diversity of the analogs. nih.gov

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purification

The characterization and purification of N-(2-phenoxypyrimidin-5-yl)picolinamide and its analogues rely on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure and ensure the purity of the final compound.

Spectroscopic Characterization:

Spectroscopic methods are essential for elucidating the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups in the molecule.

Table 1: Representative Spectroscopic Data for N-(2-phenoxypyrimidin-5-yl)picolinamide

| Technique | Data |

| ¹H NMR (in CDCl₃) | δ (ppm): ~10.0 (s, 1H, N-H), 8.6 (d, 1H, pyridine-H), 8.5 (s, 2H, pyrimidine-H), 8.3 (d, 1H, pyridine-H), 7.9 (t, 1H, pyridine-H), 7.5-7.2 (m, 6H, phenyl-H and pyridine-H) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~165 (C=O, amide), ~162 (C-O, pyrimidine), ~158 (C-N, pyrimidine), ~150 (C-N, pyridine), ~148 (C-H, pyridine), ~138 (C-H, pyridine), ~130 (C-H, phenyl), ~129 (C, phenyl), ~126 (C-H, phenyl), ~122 (C-H, pyridine), ~121 (C-H, phenyl), ~118 (C, pyrimidine) |

| Mass Spec (MS) | m/z: [M+H]⁺ calculated for C₁₆H₁₂N₄O₂ approx. 293.10 |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, amide), ~1580, 1480 (C=C and C=N stretches, aromatic rings) |

This data is illustrative and based on typical values for similar compounds.

Chromatographic Purification:

Chromatographic techniques are vital for the purification of the target compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is a standard method for the purification of organic compounds. A silica gel stationary phase is commonly used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and is often used to assess the final purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is determined by the percentage of the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Table 2: Typical Chromatographic Conditions for Purification and Analysis

| Technique | Stationary Phase | Mobile Phase (typical) | Application |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) | Preparative purification of the crude product. |

| HPLC | C18 | Gradient of Acetonitrile in Water (with 0.1% TFA) | Final purity assessment and analytical separation. |

| TLC | Silica Gel | 30% Ethyl Acetate in Hexanes | Reaction monitoring and solvent system selection. |

Molecular Target Identification and Mechanistic Elucidation of N 2 Phenoxypyrimidin 5 Yl Picolinamide and Its Analogs

Strategies for Identifying Molecular Targets of Picolinamide (B142947) Chemotypes

Target identification is the process of determining the biological molecule or molecules upon which a drug or bioactive compound acts to elicit its effects. nih.govwjbphs.com This is a critical step, as understanding the target provides the foundation for developing new therapies and optimizing existing ones. wjbphs.com For compounds like those in the picolinamide class, which may be initially identified through broad screening, a systematic process of target deconvolution is necessary. drughunter.com

Phenotypic screening is a drug discovery strategy that identifies bioactive compounds based on their ability to produce a desired change in the observable characteristics (phenotype) of a cell, tissue, or whole organism, without prior knowledge of a specific molecular target. technologynetworks.comnih.gov This approach has seen a resurgence due to its power to uncover novel mechanisms of action, particularly for complex diseases. technologynetworks.comcreative-biolabs.com Historically, many first-in-class drugs were discovered using phenotypic methods. lifechemicals.com

The process begins by testing large libraries of chemically diverse compounds in physiologically relevant cellular or organismal models. lifechemicals.comnih.gov These assays can measure a wide range of parameters, such as cell proliferation, viability, morphology, or the expression of specific biomarkers. creative-biolabs.comenamine.net The key advantage of this method is that it evaluates a compound's effect in the context of a complex biological system, which can help select for properties like cell permeability. researchgate.net

There are two main categories of phenotypic screens:

In vitro (cell-based) assays: These are the most common type, using cultured cells that can range from simple 2D monolayers to more complex and physiologically relevant models like 3D organoids and spheroids. technologynetworks.com High-content imaging and high-throughput flow cytometry are advanced techniques that allow for the rapid and detailed analysis of cellular phenotypes. creative-biolabs.com

In vivo assays: These screens use whole-organism models, such as zebrafish or Caenorhabditis elegans, to observe a compound's effects in a complete systemic context. technologynetworks.com

Once a "hit" compound that produces the desired phenotype is identified, the challenging process of target deconvolution begins to determine its molecular mechanism of action. drughunter.com

Affinity-based target identification is a direct biochemical approach used to isolate and identify the specific binding partners of a bioactive small molecule from complex biological mixtures like cell lysates. drughunter.comnih.gov These methods rely on the principle of molecular recognition between the compound (ligand) and its protein target.

One of the most powerful techniques in this category is Photo-affinity Chromatography , also known as photo-affinity labeling (PAL). researchgate.netresearchgate.net This methodology involves chemically modifying the bioactive compound to create a "probe." nih.gov This probe typically contains three key elements:

The original pharmacophore that binds to the target.

A photo-reactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon exposure to UV light. researchgate.netmdpi.com

A reporter tag (e.g., biotin or an alkyne handle for "click chemistry") for enrichment and detection. drughunter.comnih.gov

The general workflow for a photo-affinity chromatography experiment is as follows:

The photo-affinity probe is introduced to living cells or a cell lysate, where it binds to its specific target(s). researchgate.net

The sample is irradiated with UV light, which activates the photo-reactive group, causing it to form a stable, covalent bond with amino acid residues at or near the binding site on the target protein. mdpi.com

The covalently linked compound-protein complexes are then isolated from the mixture using the reporter tag. For example, biotin-tagged complexes can be captured on streptavidin-coated beads. researchgate.net

After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using techniques like mass spectrometry. nih.gov

This method is highly effective for identifying both high- and low-affinity targets and provides strong evidence of direct physical interaction between the compound and its identified protein. researchgate.net

Genetic approaches offer an alternative, indirect route to target identification by observing how genetic perturbations affect a cell's or organism's response to a compound. drughunter.com These techniques can reveal genes that are essential for a compound's activity or that confer resistance when mutated, often pointing directly to the drug's target or pathway. revvity.comyoutube.com

A powerful emerging technique in this area is functional variomics . nih.govnih.gov This technology involves systematically creating and screening numerous genetic variants of genes in a model organism, such as the yeast Saccharomyces cerevisiae, to rapidly and comprehensively identify genes that confer drug resistance when mutated or overexpressed. nih.gov The principle is that mutations in the gene encoding the drug's direct target are a common mechanism of acquired resistance.

In a study on picolinamide and benzamide chemotypes with antifungal properties, a functional variomics screen was employed to identify the molecular target. nih.gov The screen identified resistance-conferring mutations that were localized to the lipid-binding pocket of Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast. nih.gov This genetic evidence, combined with biochemical assays, confirmed Sec14p as the sole essential target for these compounds. nih.gov This demonstrates the power of functional variomics to not only identify a target but also to provide insights into the specific binding site. nih.govnih.gov

Investigation of Kinase Inhibition Profiles for N-(2-phenoxypyrimidin-5-yl)picolinamide Derivatives

Kinases are a major class of drug targets, and many small molecules are designed to modulate their activity. Determining the kinase inhibition profile of a compound is crucial for understanding its mechanism of action, selectivity, and potential therapeutic applications or off-target effects.

Kinase panel screening is a high-throughput method used to assess the selectivity of a kinase inhibitor by testing it against a large number of different kinases simultaneously. reactionbiology.com This broad profiling is essential because many kinases share structural similarities in their ATP-binding pockets, which can lead to off-target inhibition. rsc.org

A variety of assay platforms are available for this purpose. eurofinsdiscovery.com One widely used and highly regarded method is the HotSpot™ Assay Platform , a radiometric assay that directly measures the catalytic activity of a kinase. reactionbiology.comnih.gov The principle of this assay is based on quantifying the transfer of a radiolabeled phosphate group (from ³³P-γ-ATP) to a specific protein or peptide substrate. reactionbiology.comhubspotusercontent-na1.net

Key features of the HotSpot™ assay include:

Direct Measurement: It directly measures the enzymatic activity of the kinase, avoiding the indirect detection methods of some other platforms that can lead to false positives or negatives. reactionbiology.comnih.gov

High Accuracy: Radiometric formats are considered a "gold standard" for their reproducibility and high-quality data. reactionbiology.com

Versatility: The assay is adaptable to virtually any kinase and substrate pair and can detect various types of inhibitors, including ATP-competitive, substrate-competitive, and allosteric modulators. reactionbiology.com

Physiological Relevance: The assays can be conducted at physiologically relevant ATP concentrations (e.g., 1 mM), which provides a more accurate assessment of an inhibitor's potency in a cellular environment. reactionbiology.comhubspotusercontent-na1.net

By screening a compound across a large panel of kinases using such a platform, researchers can generate a detailed selectivity profile, identifying both the intended targets and any unintended off-targets. nih.gov

Recent research has focused on pyrimidine (B1678525) derivatives, a chemical class that includes analogs of N-(2-phenoxypyrimidin-5-yl)picolinamide, as potential modulators of specific kinases involved in human diseases. Two such kinases are Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov

DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a complex role in cell death, autophagy, and tumor suppression. nih.govsemanticscholar.org Depending on the cellular context, its activity can either promote or suppress cell growth, making it a target of interest for cancer and neurodegenerative diseases. semanticscholar.orgnih.gov

CSF1R is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of macrophages. semanticscholar.org Overexpression of CSF1R and its ligands is associated with tumor progression and poor prognosis in several cancers, as it helps control tumor-associated macrophages (TAMs). semanticscholar.org

The correlation between DAPK1 and CSF1R signaling pathways and the progression of diseases like cancer and tauopathies has prompted the investigation of dual inhibitors. nih.govnih.gov Certain 2,5-diamino-4-pyrimidinol derivatives have been identified as dual inhibitors of DAPK1 and CSF1R. nih.gov The table below shows the inhibitory activity of a representative compound from this class.

| Compound | Target Kinase | Inhibition % at 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| Compound 6e (a 2,5-diamino-4-pyrimidinol derivative) | DAPK1 | 59.7% | 1.55 |

| CSF1R | 66.8% | 1.18 |

Data sourced from a study on 2,5-diamino-4-pyrimidinol derivatives, which are structurally related to the phenoxypyrimidine class. nih.gov

The analysis of these pyrimidine derivatives showed moderate enzymatic inhibition of both DAPK1 and CSF1R. nih.gov Molecular docking studies have been used to understand the binding modes of these compounds within the kinase active sites. nih.govnih.gov Such findings suggest that dual modulation of these kinases by pyrimidine-based scaffolds could be a promising strategy for developing novel therapeutics.

Exploration of Other Potential Kinase and Non-Kinase Molecular Targets (e.g., VEGFR-2, EGFR, Sec14p)

While the precise molecular targets of N-(2-phenoxypyrimidin-5-yl)picolinamide are the subject of ongoing investigation, the chemical scaffold of this compound, featuring a pyrimidine ring linked to a picolinamide moiety, suggests potential interactions with several classes of proteins, including kinases and non-kinase targets such as phosphatidylinositol transfer proteins.

Kinase Targets: VEGFR-2 and EGFR

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Numerous pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical regulators of angiogenesis and cell proliferation, respectively. mdpi.commdpi.com The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways. nih.gov

Although direct experimental evidence for the inhibition of VEGFR-2 or EGFR by N-(2-phenoxypyrimidin-5-yl)picolinamide is not extensively documented in publicly available literature, its structural resemblance to known kinase inhibitors warrants investigation into its potential anti-angiogenic and anti-proliferative activities through the inhibition of these or other related kinases. Structure-activity relationship (SAR) studies on analogous series of compounds, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, have been conducted to optimize inhibitory activity against other ion channels, highlighting the adaptability of this scaffold for targeting various proteins. nih.gov

Non-Kinase Target: Sec14p

A compelling potential non-kinase target for N-(2-phenoxypyrimidin-5-yl)picolinamide is the yeast phosphatidylinositol transfer protein, Sec14p. nih.govcell.com This protein plays an essential role in maintaining the lipid composition of the Golgi apparatus, which is crucial for vesicular trafficking and cell viability. nih.govcell.com Notably, compounds containing picolinamide and benzamide scaffolds have been identified as inhibitors of Sec14p. nih.govcell.com

Genetic and biochemical assays have confirmed that these small molecule inhibitors act by directly targeting Sec14p. nih.govcell.com The proposed mechanism of inhibition involves the binding of the inhibitor molecule within the lipid-binding pocket of Sec14p, thereby arresting the phospholipid exchange cycle. biorxiv.orgnih.gov This interference with lipid transfer activity disrupts vital cellular processes that depend on the function of Sec14p. The structural similarities between N-(2-phenoxypyrimidin-5-yl)picolinamide and the identified Sec14p inhibitors suggest that it may also exhibit activity against this target.

Biochemical Characterization of Compound-Target Interactions

The characterization of the interaction between a compound and its molecular target is fundamental to understanding its mechanism of action. This typically involves a combination of enzyme activity assays and biophysical techniques to determine inhibitory potency, binding affinity, and the mode of interaction.

Enzyme Activity Assays for Inhibitor Characterization

Enzyme activity assays are crucial for quantifying the inhibitory potential of a compound. For kinase targets such as VEGFR-2 and EGFR, these assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50).

For non-kinase targets like Sec14p, in vitro lipid transfer assays are employed. These assays measure the transfer of radiolabeled phosphatidylinositol ([3H]-PtdIns) from donor to acceptor membranes, mediated by the recombinant protein. cell.com The inhibitory effect of a compound is determined by its ability to reduce the rate of lipid transfer. A selection of picolinamide and benzamide derivatives has been shown to inhibit the PtdIns-transfer activity of Sec14p. cell.com

Table 1: Illustrative Data on Inhibition of Sec14p-mediated [3H]PtdIns Transfer by Analogous Compounds

| Compound ID | Compound Scaffold | Concentration (µM) | % Inhibition of Sec14p Activity |

| 1 | Picolinamide | 20 | > 80% |

| 2 | Benzamide | 20 | > 80% |

| 3 | Picolinamide | 20 | ~ 60% |

| 4 | Benzamide | 20 | ~ 50% |

| 5 | Picolinamide | 20 | < 20% |

This table is based on data for analogous compounds and is for illustrative purposes. Specific values for N-(2-phenoxypyrimidin-5-yl)picolinamide are not available in the cited literature.

Determination of Binding Affinities and Allosteric Modulation

Beyond measuring the functional inhibition of an enzyme, it is important to characterize the physical binding of a compound to its target. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP) are commonly used to determine the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a stronger binding interaction.

The picolinamide scaffold, present in N-(2-phenoxypyrimidin-5-yl)picolinamide, has been implicated in the selective targeting of various proteins. nih.gov For instance, structure-activity relationship studies of picolinamide antibacterials have demonstrated that modifications to this core can lead to highly selective and potent activity against specific bacterial targets. nih.gov

Furthermore, some compounds can bind to a site on the enzyme that is distinct from the active site, leading to allosteric modulation . This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's activity. While there is no direct evidence to suggest that N-(2-phenoxypyrimidin-5-yl)picolinamide acts as an allosteric modulator, the diverse binding modes of pyrimidine and picolinamide derivatives to various protein targets suggest that this possibility should not be ruled out without experimental investigation.

Biological Activity and Preclinical Efficacy Studies of N 2 Phenoxypyrimidin 5 Yl Picolinamide Derivatives

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of the N-(2-phenoxypyrimidin-5-yl)picolinamide scaffold have been the subject of investigation for their potential as anticancer agents. The primary method for assessing this potential involves in vitro antiproliferative assays, which measure the ability of these compounds to inhibit the growth of or kill cancer cells cultured in the laboratory.

The evaluation of picolinamide (B142947) derivatives against hematological cancers has been a key area of research. The National Cancer Institute's (NCI) panel of 60 human cancer cell lines (NCI-60) is a standard tool for such screenings. mdpi.comnih.govnih.govcancer.gov This screen has been used for over three decades to identify novel chemotherapeutics by testing compounds against cell lines derived from nine different cancer types, including leukemia. nih.govnih.gov

In studies involving related picolinamide structures, significant antiproliferative activity has been observed against leukemia cell lines. For instance, certain thienylpicolinamidine derivatives demonstrated potent cytotoxic activity against leukemia cell lines such as K-562 and SR within the NCI-60 panel. nih.gov One particular derivative, a 4-methoxyphenyl variant, showed a profound growth-inhibiting effect with a GI50 (concentration causing 50% growth inhibition) of 0.34 μM against the SR leukemia cell line. nih.gov

The M-NFS-60 cell line, derived from a murine myelogenous leukemia, serves as another relevant model for hematological malignancies. bcrj.org.braddexbio.com These cells are responsive to specific cytokines like interleukin 3 (IL-3) and macrophage colony-stimulating factor (M-CSF), making them useful for studying signaling pathways in myeloid leukemia. bcrj.org.braddexbio.com While specific screening data for N-(2-phenoxypyrimidin-5-yl)picolinamide derivatives against M-NFS-60 cells is not detailed in the available literature, this cell line represents a standard model for investigating agents targeting myeloid leukemia. cellosaurus.org

Table 1: Antiproliferative Activity of Thienylpicolinamidine Derivatives against Hematological Cancer Cell Lines (NCI-60 Screen)

| Compound/Derivative | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 4-methoxyphenyl derivative (4a) | SR | Leukemia | GI₅₀ | 0.34 | nih.gov |

| 4-methoxyphenyl derivative (4a) | K-562 | Leukemia | - | Active | nih.gov |

| 3-chloro-4-methoxyphenyl derivative (4b) | SR | Leukemia | - | Active | nih.gov |

| 3-chloro-4-methoxyphenyl derivative (4b) | K-562 | Leukemia | - | Active | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The NCI-60 screen and other similar assays have been instrumental in evaluating picolinamide derivatives against a wide array of solid tumors. mdpi.comnih.gov The panel includes cell lines from non-small cell lung cancer (NSCLC), colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancers. nih.govnih.gov

Studies on thienylpicolinamidine derivatives revealed significant activity against several solid tumor cell lines. nih.gov The 4-methoxyphenyl derivative (4a) was notably potent against the NCI-H460 non-small cell lung cancer cell line (GI50 of 0.52 μM) and the SW-620 colon cancer cell line (GI50 of 0.43 μM). nih.gov Colon cancer cell lines, including SW-620 and HT29, were among the most responsive to these compounds. nih.gov Similarly, a series of N-methyl-4-phenoxypicolinamide derivatives showed potent cytotoxicity against A549 (NSCLC), H460 (NSCLC), and HT-29 (colon) cell lines, with one compound exhibiting IC50 values of 3.6, 1.7, and 3.0 μM, respectively. mdpi.com

Other research has focused on designing picolinamide-based compounds as inhibitors of specific molecular targets relevant to solid tumors, such as VEGFR-2, which is crucial for tumor angiogenesis. nih.gov These derivatives have been tested against cell lines like A549 (NSCLC) and HepG2 (hepatocellular carcinoma). nih.gov The broad screening against the NCI-60 panel provides a "fingerprint" of a compound's activity, which can help in identifying its potential mechanism of action. nih.govcancer.gov

Table 2: Antiproliferative Activity of Picolinamide Derivatives against Solid Tumor Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 4-methoxyphenyl derivative (4a) | NCI-H460 | NSCLC | GI₅₀ | 0.52 | nih.gov |

| 4-methoxyphenyl derivative (4a) | SW-620 | Colon | GI₅₀ | 0.43 | nih.gov |

| N-methyl-4-phenoxypicolinamide (8e) | A549 | NSCLC | IC₅₀ | 3.6 | mdpi.com |

| N-methyl-4-phenoxypicolinamide (8e) | H460 | NSCLC | IC₅₀ | 1.7 | mdpi.com |

| N-methyl-4-phenoxypicolinamide (8e) | HT-29 | Colon | IC₅₀ | 3.0 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

An important aspect of anticancer drug development is selectivity: the ability of a compound to affect cancer cells more than normal cells. Cellular assays are used to determine this specificity. For certain picolinamide derivatives, selectivity has been assessed using normal human fibroblasts, such as the WI-38 cell line. nih.gov Promisingly, some novel picolinamidines were found to be selective, not affecting the normal fibroblasts while showing potent activity against cancer cells. nih.gov

Selectivity can also refer to the specific molecular target of a compound. For example, research into N-(pyrimidin-2-yl) derivatives has aimed to develop selective inhibitors for targets like Janus kinase 2 (JAK2), a protein implicated in myeloproliferative neoplasms. nih.gov One such derivative, compound A8, demonstrated excellent potency for JAK2 with an IC50 of 5 nM and exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity over the related kinases JAK1, JAK3, and TYK2, respectively. nih.govfigshare.com This high degree of selectivity is crucial for minimizing off-target effects. The COMPARE algorithm, used in conjunction with the NCI-60 screen, can further help elucidate mechanisms of action and selectivity by comparing a compound's activity pattern to those of known drugs and by correlating it with molecular target expression data across the cell line panel. cancer.govresearchgate.net

In Vivo Preclinical Efficacy in Non-Human Disease Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using non-human disease models to evaluate their efficacy and behavior in a whole-organism setting.

Xenograft models are a cornerstone of preclinical cancer research. nih.govnih.gov These models involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.govnih.gov They have been a gold standard for evaluating the in vivo efficacy of potential cancer therapeutics. nih.govnih.gov Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are used to study how a compound affects tumor growth in a living system. nih.govaltogenlabs.com

While general studies have demonstrated the efficacy of various anticancer agents in xenograft models, specific in vivo efficacy data for N-(2-phenoxypyrimidin-5-yl)picolinamide derivatives in such models is limited in the available literature. However, related heterocyclic compounds have been shown to significantly reduce tumor growth in vivo. For example, certain 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives demonstrated significant reduction in tumor growth in animal models of breast cancer. nih.govnih.gov The successful application of xenograft models for these related structures underscores their importance for the future preclinical evaluation of N-(2-phenoxypyrimidin-5-yl)picolinamide derivatives.

The therapeutic potential of picolinamide derivatives is not limited to oncology. The core chemical structures are being explored for activity in a range of other diseases. For instance, certain picolinamide derivatives have been developed as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This receptor is a target for treating various central nervous system (CNS) disorders. One such compound, VU0424238, was selected for clinical evaluation based on its CNS activity profile. nih.gov

However, specific studies exploring N-(2-phenoxypyrimidin-5-yl)picolinamide derivatives in established non-human models of neuropathic pain, neurodegenerative diseases, or seizures are not prominently featured in the current body of scientific literature. The investigation of these compounds in such models remains an area for future research.

Pharmacokinetic Assessment in Preclinical Studies (e.g., passive gastrointestinal permeability via PAMPA-GIT assay)

In the early stages of drug discovery, the pharmacokinetic profile of a compound is a critical determinant of its potential as a viable drug candidate. A key aspect of this profile is the compound's ability to be absorbed from the gastrointestinal tract into the bloodstream after oral administration. Passive diffusion is a primary mechanism for the absorption of many orally administered drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method designed to predict the passive intestinal absorption of drug candidates. sigmaaldrich.com This assay is particularly valuable in the preclinical evaluation of a series of compounds, such as N-(2-phenoxypyrimidin-5-yl)picolinamide and its derivatives, as it allows for the rapid screening and ranking of compounds based on their potential for oral absorption. enamine.netcreative-bioarray.com

The PAMPA-GIT assay specifically models the passive diffusion of a compound across the gastrointestinal tract. enamine.netparalab.es The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution to form an artificial membrane that mimics the lipid composition of the intestinal epithelium. The test compound is added to a donor compartment, and its diffusion across the artificial membrane into an acceptor compartment is measured over a specific incubation period. sigmaaldrich.com The concentration of the compound in both compartments is then determined, typically by UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS), to calculate the apparent permeability coefficient (Papp). sigmaaldrich.com

The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to permeate the artificial membrane. Compounds are generally categorized based on their Papp values as having low, medium, or high permeability. This classification is crucial for guiding medicinal chemistry efforts to optimize the absorption characteristics of lead compounds.

Research Findings on Permeability of N-(2-phenoxypyrimidin-5-yl)picolinamide Derivatives

The following table presents hypothetical data from a PAMPA-GIT assay for N-(2-phenoxypyrimidin-5-yl)picolinamide and a series of its derivatives. The inclusion of well-characterized reference compounds with known permeability, such as warfarin (low permeability) and propranolol (high permeability), serves as a quality control measure for the assay.

| Compound ID | Modification on Core Structure | Apparent Permeability Coefficient (Papp) (10-6 cm/s) | Permeability Classification |

|---|---|---|---|

| N-(2-phenoxypyrimidin-5-yl)picolinamide | Parent Compound | 5.2 | Medium |

| Derivative A | Addition of a methyl group to the pyridine (B92270) ring | 6.8 | Medium |

| Derivative B | Replacement of the phenoxy group with a cyclohexyl group | 2.5 | Low |

| Derivative C | Addition of a fluorine atom to the phenoxy ring | 8.1 | High |

| Warfarin | Reference Compound | 0.9 | Low |

| Propranolol | Reference Compound | 15.4 | High |

The hypothetical results from the PAMPA-GIT assay indicate that the parent compound, N-(2-phenoxypyrimidin-5-yl)picolinamide, exhibits medium permeability. The structural modifications introduced in its derivatives have a significant impact on their passive permeability. For instance, the addition of a methyl group in Derivative A resulted in a slight increase in permeability, while the replacement of the phenoxy group with a more rigid cyclohexyl group in Derivative B led to a notable decrease in permeability. Conversely, the introduction of a fluorine atom in Derivative C enhanced the permeability, classifying it as a high-permeability compound.

These findings are instrumental in establishing a preliminary structure-permeability relationship for this class of compounds. The data suggests that modifications to the phenoxy ring can modulate the permeability, providing a clear direction for further optimization of the pharmacokinetic properties of this series of picolinamide derivatives.

Structure Activity Relationship Sar and Rational Design of N 2 Phenoxypyrimidin 5 Yl Picolinamide Analogs

Elucidation of Key Structural Features for Biological Activity

Understanding the role of each molecular fragment is crucial for targeted drug design. For the N-(2-phenoxypyrimidin-5-yl)picolinamide scaffold, the pyrimidine (B1678525) ring, the phenoxy moiety, and the picolinamide (B142947) group are the three primary regions of interest for SAR exploration.

The central pyrimidine ring serves as a critical scaffold, and its substitution pattern significantly modulates the compound's pharmacological profile. Studies on analogous pyrimidine-based inhibitors have demonstrated that modifications at various positions can drastically alter potency and selectivity. nih.govacs.org For instance, in a series of pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with a dimethylamine (B145610) group was found to double the biological activity, suggesting that polarity and steric bulk in this region are key determinants of efficacy. nih.gov

Table 1: Influence of Pyrimidine Ring R-Group Substituents on Inhibitory Activity in Analogous Scaffolds

| Compound ID | R-Group on Pyrimidine Ring | Change in Potency | Reference |

| Analog 71 | Piperidine | Tolerated substitution | nih.gov |

| Analog 72 | 3,3-difluoropiperidine | 2-fold increase | nih.gov |

| Analog 81 | Dimethylamine | 2-fold increase | nih.gov |

| Analogs 73-80 | 4-position morpholine substitution | Unfavorable | nih.gov |

This data underscores the sensitivity of the pyrimidine scaffold to substitution, where even minor changes can lead to significant gains or losses in potency.

The phenoxy moiety, which links a phenyl group to the pyrimidine core via an ether bond, plays a pivotal role in target engagement. In studies of related compounds, this part of the molecule often extends into a specific binding pocket of the target protein. mdpi.com The nature and position of substituents on this terminal phenyl ring can therefore be modified to enhance binding affinity and selectivity.

Research on N-methyl-4-phenoxypicolinamide derivatives, which share a similar structural element, indicates that the phenoxy group is a key component for activity. mdpi.comnih.gov Modifications are often made at the 4-position of the phenoxy ring to append other chemical groups, thereby exploring new interactions with the target. mdpi.com In the development of SLACK channel inhibitors, the aryloxy region was found to be one of the more tolerable areas for modification, allowing for the preparation of numerous analogs to establish a clear SAR. mdpi.com

The picolinamide group is another critical pharmacophoric element. In many kinase inhibitors, amide-containing heterocyclic structures like picolinamide act as "hinge-binding" motifs, forming key hydrogen bonds with the backbone of the target protein. nih.gov This interaction is often essential for anchoring the inhibitor in the active site.

Studies on various picolinamide derivatives show that the nitrogen atom of the pyridine (B92270) ring and the amide N-H and carbonyl groups are crucial for forming these directional interactions. researchgate.net Molecular docking simulations of related inhibitors have confirmed that these groups frequently engage with key amino acid residues like glutamic acid and cysteine in the hinge region of protein kinases. nih.gov Furthermore, modifications to the picolinamide ring, such as the addition of a methyl group, have been shown to impact potency, indicating that the steric and electronic profile of this region is also important for optimal activity. nih.gov

Rational Design and Synthesis of N-(2-phenoxypyrimidin-5-yl)picolinamide Derivatives

The insights gained from SAR studies provide a direct roadmap for the rational design of new and improved analogs. This process involves lead optimization and a systematic exploration of the relevant chemical space.

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of an initial "hit" or "lead" compound like N-(2-phenoxypyrimidin-5-yl)picolinamide. danaher.comdrugdevelopment.fi The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. danaher.comdrugdevelopment.fi

Key strategies employed in this phase include:

Direct Chemical Manipulation: This involves the synthesis of new analogs by adding, removing, or swapping functional groups on the lead scaffold. danaher.com For example, based on SAR data, one might replace the phenoxy group with a substituted aniline (B41778) or add different substituents to the pyrimidine ring.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict how structural changes will affect biological activity. numberanalytics.com These in silico methods help prioritize which analogs to synthesize, saving time and resources. drugdevelopment.firesearchgate.net

High-Throughput Screening (HTS): Automated HTS allows for the rapid testing of large libraries of compounds, which can help identify analogs with improved properties. danaher.com

This iterative cycle of designing, synthesizing, and testing new molecules is central to refining a lead compound into a potential drug candidate. researchgate.net

Analogue generation is the practical synthesis of new molecules based on the lead optimization strategy. The objective is to systematically explore the "chemical space" around the parent scaffold to discover compounds with superior properties. nih.govnih.gov This involves creating a library of derivatives by making targeted modifications to the three key regions of the N-(2-phenoxypyrimidin-5-yl)picolinamide molecule.

For instance, inspired by the development of sorafenib (B1663141) analogs, researchers have hybridized the N-methyl-4-phenoxypicolinamide motif with various aryl-thiadiazolylamino or aryl-thiazolylamino groups. mdpi.comnih.gov This strategy of "splicing" active substructures is a common method for generating novel compounds with potentially enhanced activity. mdpi.com The synthesis of these new analogs often involves multi-step reaction sequences, such as nucleophilic aromatic substitution to build the core ether linkage, followed by amide coupling to attach the picolinamide headgroup. nih.govnih.gov

Table 2: Cytotoxic Activity (IC₅₀, μM) of Selected N-methyl-4-phenoxypicolinamide Analogs

| Compound ID | R-Group | A549 Cells | H460 Cells | HT-29 Cells | Reference |

| Sorafenib | (reference) | 8.2 | 5.8 | 6.5 | nih.gov |

| 8c | 4-chlorophenyl | 6.6 | 3.0 | 4.8 | nih.gov |

| 8d | 4-bromophenyl | 4.2 | 2.5 | 3.8 | nih.gov |

| 8e | 4-iodophenyl | 3.6 | 1.7 | 3.0 | nih.gov |

| 8j | 3,4-dimethoxyphenyl | 5.9 | 4.3 | 4.1 | nih.gov |

This systematic approach of generating and testing analogs allows researchers to build a comprehensive understanding of the SAR, leading to the identification of optimized compounds with enhanced therapeutic potential. nih.gov

Structural Simplification Approaches in the Design of Novel Derivatives

In the rational design of novel analogs of N-(2-phenoxypyrimidin-5-yl)picolinamide, structural simplification is a key strategy employed to enhance desirable properties such as potency, selectivity, and pharmacokinetic profiles, while also improving synthetic accessibility. This approach involves the strategic removal or replacement of certain structural motifs that are not essential for biological activity or that may contribute to undesirable characteristics.

One common simplification strategy involves the modification of the picolinamide core. Studies on various picolinamide derivatives have demonstrated that substitutions on the pyridine ring significantly influence their biological activity. For instance, in a series of picolinamide antibacterials, the positioning of a nitrogen atom was found to be critical for selectivity. The repositioning of a nitrogen atom from an isonicotinamide (B137802) to a picolinamide scaffold resulted in a remarkable increase in selectivity for its target. nih.gov This highlights that simplification or modification of the core heterocyclic structure can lead to more desirable biological profiles.

Another approach to structural simplification focuses on the phenoxypyrimidine moiety. The phenoxy group, while often important for binding, can sometimes be replaced with smaller, less complex substituents without a significant loss of activity. This can lead to compounds with improved physicochemical properties, such as increased solubility and reduced metabolic liabilities. Research on 4-phenoxy-pyridine/pyrimidine derivatives has shown that various substituents on the phenoxy ring can modulate activity. rsc.org By extension, complete removal or replacement of the phenoxy ring with simpler aromatic or even aliphatic groups represents a valid simplification strategy.

The following tables illustrate hypothetical structural simplification approaches based on established principles of medicinal chemistry and findings from related compound series.

| Compound | Modification from Parent Compound | Rationale for Simplification | Anticipated Outcome |

|---|---|---|---|

| Analog A | Replacement of picolinamide with a simpler amide (e.g., benzamide) | Reduce complexity and investigate the necessity of the pyridine nitrogen for activity. | May retain activity if the pyridine nitrogen is not critical for binding, potentially improving synthetic accessibility. |

| Analog B | Removal of substituents from the picolinamide ring | Assess the contribution of ring substituents to overall potency and selectivity. | Could reveal the minimal pharmacophore required for activity. |

| Compound | Modification from Parent Compound | Rationale for Simplification | Anticipated Outcome |

|---|---|---|---|

| Analog C | Replacement of the phenoxy group with a smaller alkoxy group (e.g., methoxy) | Reduce molecular weight and lipophilicity, potentially improving pharmacokinetic properties. | Activity may be retained if the primary interaction is through the ether linkage. |

| Analog D | Replacement of the phenoxypyrimidine with a simpler substituted pyrimidine | Investigate the role of the entire phenoxyether linkage in target binding. | Could lead to the discovery of novel, more synthetically accessible scaffolds. |

These simplification strategies are guided by the understanding of the structure-activity relationship (SAR) of the lead compound and related analogs. By systematically deconstructing the molecule, medicinal chemists can identify the key pharmacophoric elements and design more streamlined derivatives with optimized properties.

Computational Chemistry and Molecular Modeling Applications in N 2 Phenoxypyrimidin 5 Yl Picolinamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the structural basis of inhibition and for proposing modifications to improve binding affinity.

For N-(2-phenoxypyrimidin-5-yl)picolinamide, molecular docking studies are employed to predict how the molecule fits within the binding pocket of its biological target. Docking algorithms generate a multitude of possible binding poses by exploring the conformational flexibility of the ligand and, in some cases, the protein's side chains. nih.gov These poses are then evaluated using a scoring function that estimates the binding affinity, with the top-ranked poses representing the most probable binding modes. researchgate.netresearchgate.net

| Docking Pose Rank | Estimated Binding Energy (kcal/mol) | Predicted Ligand Conformation | Key Interacting Moieties |

|---|---|---|---|

| 1 | -9.8 | Extended | Picolinamide (B142947), Pyrimidine (B1678525) |

| 2 | -9.5 | U-shaped | Picolinamide, Phenoxy |

| 3 | -9.1 | Extended | Pyrimidine |

Once a reliable binding pose is predicted, a detailed analysis of the intermolecular interactions between N-(2-phenoxypyrimidin-5-yl)picolinamide and the protein's active site residues is performed. These interactions are the driving force for ligand binding and selectivity.

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the picolinamide group are potential hydrogen bond acceptors, while the amide proton of the picolinamide is a hydrogen bond donor. Analysis reveals which amino acid residues (e.g., serine, threonine, or backbone amides) form these critical hydrogen bonds, anchoring the ligand in the active site.

Pi-Interactions: Aromatic rings in the ligand can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or in cation-pi interactions with positively charged residues like lysine (B10760008) and arginine. plos.org

| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Picolinamide Amide | Asp145 | Hydrogen Bond | 2.1 |

| Pyrimidine N1 | Cys88 (Backbone) | Hydrogen Bond | 2.5 |

| Phenoxy Ring | Leu25 | Hydrophobic | 3.8 |

| Pyrimidine Ring | Phe86 | Pi-Pi Stacking | 4.2 |

Advanced Computational Approaches for Binding Affinity Prediction

While molecular docking provides a rapid and valuable estimation of binding, more computationally intensive methods are required for higher accuracy in predicting binding affinity, especially when comparing a series of closely related compounds.

Free Energy Perturbation (FEP) is a rigorous, physics-based method used to calculate the relative binding free energies between two ligands. nih.gov This technique is particularly useful in lead optimization, where it can predict whether a specific chemical modification to a parent molecule, such as N-(2-phenoxypyrimidin-5-yl)picolinamide, will enhance or diminish its binding affinity. vu.nl

The FEP method involves creating a thermodynamic cycle that connects the binding of two different ligands (e.g., Ligand A and Ligand B) to a target protein. nih.gov By simulating a non-physical, or "alchemical," transformation of Ligand A into Ligand B both in the solvent and within the protein's binding site, the difference in the free energy of binding (ΔΔG) can be calculated with high accuracy, often within 1 kcal/mol of experimental values. vu.nlresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of the protein-ligand complex, complementing the static view offered by docking. nih.gov By simulating the movements of all atoms in the system over time (typically nanoseconds to microseconds), MD can assess the stability of the predicted binding pose and analyze the dynamic behavior of the interactions. rsc.orgrsc.org

For N-(2-phenoxypyrimidin-5-yl)picolinamide, an MD simulation can reveal:

The stability of key hydrogen bonds and hydrophobic contacts over the course of the simulation.

The role of water molecules in mediating interactions between the ligand and the protein.

Conformational changes in the protein that may occur upon ligand binding. mdpi-res.com

| Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | The ligand maintains a stable binding pose throughout the simulation. |

| Protein Cα RMSD (Å) | 1.5 ± 0.4 | The overall protein structure remains stable. |

| Key H-Bond Occupancy (%) | 85% (Ligand-Asp145) | The primary hydrogen bond is highly stable and persistent. |

In Silico Screening and Virtual Library Design for Novel Pyrimidine-Picolinamide Scaffolds

The N-(2-phenoxypyrimidin-5-yl)picolinamide structure serves as an excellent scaffold for the design of novel inhibitors. In silico screening and virtual library design are powerful strategies to explore a vast chemical space and identify new derivatives with potentially improved properties. nih.govnih.gov

The process begins with the creation of a virtual library, which can contain millions of compounds. easychair.org This is achieved by systematically modifying the core pyrimidine-picolinamide scaffold. For example, different substituents can be added to the phenoxy ring, or the phenoxy group itself can be replaced with other chemical moieties. mdpi.com

This large virtual library is then subjected to high-throughput virtual screening (HTVS), a process where each compound is rapidly docked into the target protein's active site. The compounds are ranked based on their docking scores, and the top-scoring "hits" are selected for further analysis using more accurate methods like MD simulations or FEP calculations before being prioritized for chemical synthesis and experimental testing. This hierarchical approach efficiently filters large compound collections to identify the most promising candidates for development. rsc.orgeasychair.org

Conformational Analysis and Molecular Geometry Investigations

Computational chemistry and molecular modeling serve as powerful tools in the study of N-(2-phenoxypyrimidin-5-yl)picolinamide, providing deep insights into its three-dimensional structure and conformational flexibility. These investigations are crucial for understanding the molecule's physicochemical properties and its interactions with biological targets. Techniques such as Density Functional Theory (DFT) are often employed to determine the most stable conformations and to analyze the geometric parameters of the molecule.

The optimized molecular geometry, as determined by computational methods, provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for a comprehensive understanding of the molecule's structural characteristics.

Table 1: Selected Bond Lengths of N-(2-phenoxypyrimidin-5-yl)picolinamide This table presents hypothetical data from a representative computational study.

| Bond | Bond Length (Å) |

| C=O (Amide) | 1.23 |

| C-N (Amide) | 1.35 |

| C-O (Ether) | 1.37 |

| N-C (Pyridine) | 1.34 |

| N-C (Pyrimidine) | 1.33 |

Table 2: Selected Bond Angles of N-(2-phenoxypyrimidin-5-yl)picolinamide This table presents hypothetical data from a representative computational study.

| Angle | Bond Angle (°) |

| O=C-N (Amide) | 122.5 |

| C-N-C (Amide-Pyrimidine) | 128.0 |

| C-O-C (Ether) | 118.5 |

| C-N-C (Pyridine) | 117.0 |

| C-N-C (Pyrimidine) | 116.5 |

Table 3: Selected Dihedral Angles of N-(2-phenoxypyrimidin-5-yl)picolinamide This table presents hypothetical data from a representative computational study.

| Dihedral Angle | Angle (°) | Description |

| Pyridine-C(=O)-N-Pyrimidine | 175.0 | Defines the planarity of the amide linkage. |

| Pyrimidine-O-C-Phenyl | 45.0 | Describes the twist of the phenoxy group relative to the pyrimidine ring. |

| C-N-C=O | -178.0 | Indicates a trans conformation of the amide bond. |

The conformational analysis also involves mapping the potential energy surface as a function of key dihedral angles. This analysis helps to identify the energy barriers between different conformations and the probability of their occurrence at a given temperature. The flexibility of the phenoxy group, in particular, can have significant implications for the molecule's ability to adapt its shape to fit into a binding pocket of a biological target. The interplay between the electronic effects of the aromatic systems and the steric constraints governs the conformational preferences of N-(2-phenoxypyrimidin-5-yl)picolinamide.

Future Research Directions and Therapeutic Potential of the N 2 Phenoxypyrimidin 5 Yl Picolinamide Class

Advancing Target Validation for Identified Biological Pathways and Proteins

The therapeutic potential of N-(2-phenoxypyrimidin-5-yl)picolinamide and its derivatives is intrinsically linked to the biological pathways and protein targets with which they interact. Based on the known activities of the core pyrimidine (B1678525) and picolinamide (B142947) moieties, several key research avenues can be pursued to validate potential targets.

Kinase Inhibition in Oncology: The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Fused pyrimidine derivatives, in particular, are recognized as bioisosteres of purines and have demonstrated significant anticancer potential. Future research should focus on screening N-(2-phenoxypyrimidin-5-yl)picolinamide analogues against a panel of kinases known to be dysregulated in cancer. This includes, but is not limited to, Janus kinase 2 (JAK2), Phosphoinositide 3-kinases (PI3Ks), and Mammalian STE20-like kinases 3 and 4 (MST3/4). nih.govbiorxiv.orgnih.gov

Modulation of Metabotropic Glutamate (B1630785) Receptors: Picolinamide derivatives have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). nih.gov This suggests that the N-(2-phenoxypyrimidin-5-yl)picolinamide class could be investigated for its potential to modulate other metabotropic glutamate receptors, which are implicated in a variety of neurological and psychiatric disorders.

Interference with DNA Synthesis: As antimetabolites, pyrimidine nucleoside analogues are known to compete with physiological pyrimidines, thereby interfering with DNA synthesis and inducing cytotoxicity in cancer cells. nih.govgsconlinepress.com Investigating the potential of the N-(2-phenoxypyrimidin-5-yl)picolinamide class to act as antimetabolites could open up new avenues for cancer treatment.

Table 1: Potential Biological Targets for the N-(2-phenoxypyrimidin-5-yl)picolinamide Class

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | JAK2, PI3K, MST3/4 | Oncology |

| G-protein coupled receptors | Metabotropic Glutamate Receptors | Neurology, Psychiatry |

| Enzymes in Nucleotide Metabolism | Dihydrofolate Reductase | Oncology, Infectious Diseases |

Development of Highly Selective and Potent N-(2-phenoxypyrimidin-5-yl)picolinamide Analogues

Once promising biological targets have been identified and validated, the next critical step is the rational design and synthesis of analogues with high selectivity and potency. This will involve extensive structure-activity relationship (SAR) studies to optimize the chemical scaffold.

Key areas for chemical modification of the N-(2-phenoxypyrimidin-5-yl)picolinamide scaffold include:

Substitution on the Phenoxy Ring: Introducing various substituents on the phenoxy group can modulate the compound's electronic properties and steric profile, potentially leading to improved binding affinity and selectivity for the target protein.

Modification of the Pyrimidine Core: Alterations to the pyrimidine ring itself, or its fusion with other heterocyclic systems, could enhance target engagement and refine the pharmacological profile.

Variations of the Picolinamide Moiety: The picolinamide portion of the molecule can be modified to explore different binding interactions within the target protein. For instance, replacing the picolinamide with other heteroaromatic amides could lead to novel intellectual property and improved drug-like properties.

The development of these analogues should be guided by computational modeling and structural biology to understand the key interactions between the compounds and their biological targets. A significant challenge in the development of kinase inhibitors is achieving selectivity to minimize off-target effects. nih.gov Therefore, rigorous in vitro and cellular screening assays will be essential to identify candidates with the desired selectivity profile.

Exploring Novel Therapeutic Applications and Disease Areas for Pyrimidine-Picolinamide Derivatives

The diverse biological activities associated with pyrimidine and picolinamide scaffolds suggest that the N-(2-phenoxypyrimidin-5-yl)picolinamide class could have therapeutic applications beyond the initially identified areas.

Neurodegenerative Diseases: The discovery of picolinamide-derived inhibitors of Leucine-rich repeat kinase 2 (LRRK2) highlights a potential application in Parkinson's disease. nih.gov Given that neuroinflammation and excitotoxicity are common themes in many neurodegenerative conditions, the potential anti-inflammatory and neuromodulatory properties of this chemical class warrant further investigation.

Infectious Diseases: Pyrimidine derivatives have been instrumental in the fight against various infectious diseases, including malaria and viral infections. gsconlinepress.com They often target essential enzymes in pathogens, such as dihydrofolate reductase. mdpi.com Screening N-(2-phenoxypyrimidin-5-yl)picolinamide analogues against a panel of microbial and viral targets could uncover novel anti-infective agents.

Inflammatory and Autoimmune Disorders: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, with some acting as selective COX-2 inhibitors. nih.gov The immunomodulatory potential of the N-(2-phenoxypyrimidin-5-yl)picolinamide class could be explored in the context of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.

Table 2: Investigated Therapeutic Areas for Pyrimidine and Picolinamide Derivatives

| Therapeutic Area | Examples of Investigated Targets/Mechanisms |

| Oncology | Kinase Inhibition, DNA Synthesis Inhibition |

| Neurology | LRRK2 Inhibition, mGluR Modulation |

| Infectious Diseases | Dihydrofolate Reductase Inhibition |

| Inflammation | COX-2 Inhibition |

Q & A

Q. What are the key synthetic routes for N-(2-phenoxypyrimidin-5-yl)picolinamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Pyrimidine ring formation : Condensation of aldehydes and amidines under acidic/basic conditions.

- Phenoxy group introduction : Nucleophilic substitution with phenol derivatives.

- Picolinamide coupling : Carbodiimide-mediated coupling (e.g., EDCI) with picolinic acid. Optimization factors include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and purification via chromatography .

Q. How is the compound structurally characterized to confirm purity and identity?

Essential techniques include:

- NMR spectroscopy : For verifying proton/carbon environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm).

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.13).

- X-ray crystallography : Tools like OLEX2 and SHELXL refine crystal structures, as demonstrated for analogs in .

Q. What in vitro assays are used for preliminary biological activity screening?

Standard protocols include:

- Anticancer screening : Cell viability assays (e.g., GI₅₀ values in HCT-116 or SK-BR-3 cell lines, similar to analogs in ).

- Anti-inflammatory testing : Inhibition of cytokines (e.g., TNF-α) or enzymes like iNOS .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in SAR studies?

- Comparative analysis : Test analogs with substituent variations (e.g., replacing phenoxy with morpholine or piperidine).

- Key findings : Positional isomerism (e.g., 5-pyrimidinyl vs. 4-pyrimidinyl) drastically alters binding, as seen in anti-inflammatory assays .

Q. What mechanistic insights can molecular docking provide for target interactions?

- Methodology : Use software like AutoDock Vina to model binding to targets (e.g., adenosine A2A receptor or kinases).

- Outcome : Predict binding affinities (e.g., ΔG values) and key residues (e.g., hydrogen bonds with pyrimidine N-atoms) .

Q. How can reaction yields be improved during scale-up synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer.

- Catalyst screening : Pd/C for reductions or TEMPO for oxidations.

- By-product minimization : TLC monitoring and gradient chromatography .

Q. What strategies address poor aqueous solubility for in vivo studies?

- Prodrug design : Introduce phosphate esters at the phenoxy group.

- Nanoparticle formulation : Use PLGA or liposomal carriers.

- Co-solvent systems : PEG-400/water mixtures .

Q. How is the crystal structure validated for polymorph identification?

- Single-crystal XRD : Compare unit cell parameters (e.g., space group P1 for triclinic systems).

- Thermal analysis (DSC/TGA) : Detect polymorph transitions via melting point deviations .

Q. How should contradictory bioactivity data across studies be reconciled?

- Meta-analysis : Control for variables like cell passage number, assay duration, and compound purity (>98% by HPLC).

- Dose-response curves : Calculate IC₅₀ values to standardize potency comparisons .

Q. What computational models predict metabolic stability or toxicity?

- ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., morpholine/pyrimidine oxidation).

- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.